Chemical structure and properties of 3-(6-Amino-2-pyridyl)prop-2-yn-1-ol
Chemical structure and properties of 3-(6-Amino-2-pyridyl)prop-2-yn-1-ol
An In-depth Technical Guide to the Synthesis and Characterization of 3-(6-Amino-2-pyridyl)prop-2-yn-1-ol
Introduction: Scaffolding for Innovation in Medicinal Chemistry
In the landscape of modern drug discovery, the rational design of novel molecular entities with high therapeutic potential is paramount. The heterocyclic pyridine core is a cornerstone of medicinal chemistry, recognized as the second most common nitrogen-containing heterocycle in FDA-approved drugs.[1] Its derivatives exhibit a vast spectrum of biological activities, including antitumor, antiviral, and anti-inflammatory properties.[1][2] When coupled with the propargyl alcohol moiety—a versatile building block known for its role in "click chemistry" and its presence in numerous bioactive compounds—the resulting scaffold holds significant promise.[3][4][5]
This guide focuses on the novel compound 3-(6-Amino-2-pyridyl)prop-2-yn-1-ol , a molecule that synergistically combines the privileged 2-aminopyridine structure with a reactive propargyl alcohol tail. While direct literature on this specific molecule is nascent, its structure suggests significant potential as an intermediate for creating complex therapeutics, such as kinase inhibitors or targeted drug conjugates.[6][7]
This document serves as a technical primer for researchers, providing a proposed, robust synthetic pathway, a comprehensive plan for structural elucidation, and an expert perspective on its potential applications in drug development. We will proceed from a foundational understanding of its constituent parts to a detailed, actionable plan for its creation and analysis.
Part 1: Strategic Synthesis via Sonogashira Cross-Coupling
The most logical and efficient pathway to construct the C(sp²)-C(sp) bond between the pyridine ring and the propynyl group is the Sonogashira cross-coupling reaction.[8] This palladium-catalyzed, copper(I)-co-catalyzed reaction is exceptionally reliable for coupling terminal alkynes with aryl or heteroaryl halides under mild conditions, making it a staple in pharmaceutical synthesis.[9][10][11]
Rationale for Reactant Selection
-
Heteroaryl Halide: 2-Amino-6-bromopyridine is the ideal starting material. The bromine atom at the 6-position provides the necessary reactivity for oxidative addition to the palladium catalyst. The amino group at the 2-position is a key functional handle for potential downstream modifications and is known to influence the electronic properties of the pyridine ring, which can be a critical determinant in biological activity.[1]
-
Terminal Alkyne: Propargyl alcohol (prop-2-yn-1-ol) is selected for its terminal alkyne, which is essential for the coupling reaction, and its primary alcohol, which serves as a versatile point for subsequent functionalization or conjugation.[6][12]
The Catalytic System: A Self-Validating Choice
The choice of a palladium/copper co-catalyst system is grounded in decades of mechanistic understanding and proven application.[8][13] The palladium catalyst orchestrates the main cycle of oxidative addition and reductive elimination, while the copper(I) co-catalyst facilitates the crucial transmetalation step by forming a copper acetylide intermediate. This dual-catalyst approach ensures high reaction efficiency and yield, even at low catalyst loadings.[11]
Diagram 1: Proposed Synthetic Workflow
Caption: A streamlined workflow for the synthesis of the target molecule.
Proposed Experimental Protocol: Synthesis and Purification
This protocol is designed for gram-scale synthesis and incorporates in-process checks to ensure reaction completion and purity.
Materials:
-
2-Amino-6-bromopyridine (1.0 eq)
-
Propargyl alcohol (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq)
-
Copper(I) iodide (CuI) (0.04 eq)
-
Triethylamine (Et₃N) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Toluene
-
Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a dry, three-necked flask under an inert atmosphere (Argon or Nitrogen), add 2-amino-6-bromopyridine, Pd(PPh₃)₂Cl₂, and CuI.
-
Solvent and Reagent Addition: Add anhydrous DMF (or Toluene) to dissolve the solids, followed by triethylamine. Stir the mixture for 15 minutes at room temperature.
-
Alkyne Addition: Slowly add propargyl alcohol to the reaction mixture via syringe.
-
Reaction Execution: Heat the mixture to 60-70 °C and stir. The choice of temperature is a balance; it must be sufficient to drive the reaction forward without causing significant degradation of the starting materials or product.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 2-amino-6-bromopyridine is consumed (typically 4-8 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the catalyst residues.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Redissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.[9]
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient elution system (e.g., hexane/ethyl acetate) to isolate the pure 3-(6-Amino-2-pyridyl)prop-2-yn-1-ol.
Part 2: Structural Elucidation and Physicochemical Characterization
Confirming the identity and purity of a novel compound is a non-negotiable step. The following analytical techniques are proposed, along with predicted data based on the known properties of the aminopyridine and propargyl alcohol moieties.
Spectroscopic Analysis
Diagram 2: Chemical Structure and Atom Numbering
Caption: Structure of 3-(6-Amino-2-pyridyl)prop-2-yn-1-ol with numbering.
Table 1: Predicted Spectroscopic Data
| Technique | Predicted Observations | Rationale |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~7.4-7.6 ppm (t, 1H, H-4); δ ~6.5-6.7 ppm (d, 1H, H-5); δ ~6.8-7.0 ppm (d, 1H, H-3); δ ~6.0-6.5 ppm (s, 2H, -NH₂); δ ~5.2-5.4 ppm (t, 1H, -OH); δ ~4.2-4.4 ppm (d, 2H, H-1) | Chemical shifts are estimated based on data for 2-aminopyridine and propargyl alcohol derivatives. The pyridine protons will form a characteristic splitting pattern. The amino and hydroxyl protons will appear as broad singlets and their shifts are solvent-dependent.[14] |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~159-161 ppm (C-6); δ ~150-152 ppm (C-2); δ ~138-140 ppm (C-4); δ ~110-112 ppm (C-3); δ ~105-107 ppm (C-5); δ ~85-90 ppm (alkynyl C); δ ~80-85 ppm (alkynyl C); δ ~50-52 ppm (C-1) | The carbons attached to nitrogen (C-2, C-6) will be the most downfield in the aromatic region. The sp-hybridized alkyne carbons will appear in their characteristic region, and the methylene carbon (C-1) will be the most upfield.[15] |
| FT-IR (KBr, cm⁻¹) | ~3450-3300 cm⁻¹ (N-H stretch, -NH₂); ~3300-3200 cm⁻¹ (O-H stretch, broad); ~2230-2210 cm⁻¹ (C≡C stretch, weak); ~1640-1600 cm⁻¹ (N-H bend and C=N/C=C stretches) | The presence of distinct peaks for the amino, hydroxyl, and alkyne groups would provide strong evidence for the successful synthesis. The C≡C stretch is often weak for internal alkynes.[16] |
| Mass Spec. (ESI+) | [M+H]⁺ = 149.07 | Calculated for C₈H₈N₂O. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition to within ±5 ppm. |
Physicochemical Properties
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value / Observation | Justification |
| Melting Point | Solid at room temperature, likely >80 °C | The presence of hydrogen bond donors (-OH, -NH₂) and the planar pyridine ring will contribute to strong intermolecular forces, leading to a relatively high melting point compared to non-polar analogs.[17] |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, Methanol, Ethyl Acetate). Limited solubility in non-polar solvents (e.g., Hexane). Moderately soluble in water. | The amino and hydroxyl groups impart polarity and hydrogen bonding capability, enhancing solubility in polar media. |
| Calculated LogP | ~0.5 - 1.0 | This value suggests a good balance between hydrophilicity and lipophilicity, a desirable characteristic for many drug candidates, as it can influence membrane permeability and overall pharmacokinetic properties. |
Part 3: Potential Applications in Drug Development
The true value of a novel scaffold lies in its potential for therapeutic application. The structural motifs within 3-(6-Amino-2-pyridyl)prop-2-yn-1-ol suggest several promising avenues for investigation.
Kinase Inhibitor Scaffolding
The 2-aminopyridine moiety is a well-established "hinge-binding" motif found in numerous FDA-approved kinase inhibitors.[2] The nitrogen atoms of the pyridine ring and the exocyclic amino group can form critical hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine portion of ATP.[7] The propargyl alcohol tail provides a vector for introducing additional pharmacophoric elements designed to target the solvent-exposed region of the ATP-binding pocket, thereby enhancing potency and selectivity.
Diagram 3: Conceptual Model for Kinase Inhibition
Caption: The molecule as a scaffold for targeting kinase active sites.
Neurodegenerative Disease Research
Compounds containing pyridinyl-ethynyl structures have been investigated as ligands for various neurological targets, including nicotinic acetylcholine receptors (nAChRs).[18][19] Specifically, ligands selective for the α7 nAChR subtype are being explored as potential therapeutics for Alzheimer's disease.[18][19] The title compound could serve as a foundational structure for developing novel positive allosteric modulators (PAMs) or other receptor ligands.
Intermediate for Bioconjugation
The terminal alkyne functionality, after deprotection or direct use, is a perfect handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".[6] This allows for the efficient and specific conjugation of the molecule to larger biological entities, such as antibodies (forming Antibody-Drug Conjugates, ADCs) or targeting ligands for Proteolysis Targeting Chimeras (PROTACs). The primary alcohol can also be oxidized to a carboxylic acid or converted to other functional groups to enable different conjugation strategies.[6]
Conclusion
While 3-(6-Amino-2-pyridyl)prop-2-yn-1-ol may not yet be a cataloged compound, its rational design from two highly valuable chemical moieties—2-aminopyridine and propargyl alcohol—marks it as a molecule of significant interest. The synthetic strategy outlined in this guide, centered on the robust Sonogashira coupling, provides a clear and actionable path to its creation. The predictive analytical data offers a benchmark for its successful characterization. For researchers and drug development professionals, this compound represents not just a novel structure, but a versatile platform poised for elaboration into a new generation of targeted therapeutics. Its potential as a kinase inhibitor scaffold, a modulator of neurological targets, or a key intermediate for bioconjugation warrants its synthesis and biological evaluation.
References
-
Vertex AI Search. (2025). What Makes Propargyl Alcohol a Key Component in Specialty Chemicals?[3]
-
Rawsource. (2024). Propargyl alcohol uses - Synthesis, and Safety.[4]
-
Al-Zoubi, R. M., et al. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. PMC.[5]
-
Tan, B., et al. (2022). Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones. RSC Publishing.[12]
-
BenchChem. (2025). Scale-up Synthesis of Propargyl-PEG7-alcohol Derivatives: Application Notes and Protocols.[6]
-
ChemBK. 3-(Pyridin-2-yl)prop-2-yn-1-ol. Retrieved February 13, 2026.[17]
-
BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling with 2-Amino-4-bromopyridine.[9]
-
Wikipedia. Sonogashira coupling. Retrieved February 13, 2026.[8]
-
Kiasat, A. R., et al. (2013). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PMC.[13]
-
Organic Chemistry Portal. Sonogashira Coupling. Retrieved February 13, 2026.[10]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing.[11]
-
Bolea, I., et al. (2019). 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. PMC.[20]
-
Sigma-Aldrich. 3-amino-2-[(pyridin-2-yl)methyl]propan-1-ol. Retrieved February 13, 2026.
-
Li, Y., et al. (2018). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers.[2]
-
Pérez-García, L. A., et al. (2024). The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. PubMed.[1]
-
PubChem. 3-[(3-Amino-6-methoxy-2-pyridinyl)oxy]propan-1-ol. Retrieved February 13, 2026.[21]
-
PubChem. 3-(2-Pyridyl)-2-propen-1-ol. Retrieved February 13, 2026.[22]
-
Kumar, P., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. PMC.[15]
-
Farghaly, T. A., & El-Mekabaty, A. (2017). Recent advances of pyrrolopyridines derivatives: a patent and literature review. PubMed.[7]
-
International Journal of Pharmaceutical Sciences. (2025). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance.[23]
-
Szymańska, E., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI.[24]
-
Al-Suwaidan, I. A., et al. (2023). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. MDPI.[25]
-
DeLuca, R. J., et al. (2014). Synthesis of β-Pyridyl α-Amino Acids: Conformationally Sensitive Charge Transfer-Based Fluorophores. PMC.[26]
-
ChemBK. (2024). 3-AMINO-PYRIDIN-2-OL.[27]
-
ACS Chemical Neuroscience. (2025). Neuroprotective Activity of 3-((6-(phenylethynyl)pyridin-3-yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimer's Disease. PubMed.[18]
-
PubChem. (2R)-2-[6-[(2S)-4-[(6-amino-3-pyridinyl)sulfonyl]-2-prop-1-ynylpiperazin-1-yl]. Retrieved February 13, 2026.[28]
-
PubChem. 3-(6-Amino-purin-9-yl)-non-5-yn-2-ol. Retrieved February 13, 2026.[29]
-
ChemicalBook. 3-(Aminomethyl)pyridine(3731-52-0) 1H NMR spectrum. Retrieved February 13, 2026.[14]
-
PubChem. (2S)-2-[[9-propan-2-yl-6-[[4-(2-pyridinyl)phenyl]methylamino]-2-purinyl]amino]-1-butanol. Retrieved February 13, 2026.[30]
-
El-Gamal, M. I., et al. (2023). Synthesis and Biological Evaluation of O6-Aminoalkyl-Hispidol Analogs as Multifunctional Monoamine Oxidase-B Inhibitors towards Management of Neurodegenerative Diseases. MDPI.[31]
-
Reagent Database. (2E)-3-(6-AMINO-3-PYRIDINYL)-2-PROPENOIC ACID CAS 234098-57-8. Retrieved February 13, 2026.[32]
-
Google Patents. EP2638016B1 - Process for the preparation of 3-(6-amino-pyridin-3yl)-2-acrylic acid derivatives. Retrieved February 13, 2026.[33]
-
ResearchGate. Synthesis and Biological Evaluation of Novel 6-Substituted Purine Derivatives. Retrieved February 13, 2026.[34]
-
ACS Chemical Neuroscience. (2025). Neuroprotective Activity of 3-((6-(Phenylethynyl)pyridin-3-yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimer's Disease. PMC.[19]
-
National Institute of Standards and Technology. Pyridine - NIST Chemistry WebBook. Retrieved February 13, 2026.[16]
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (2016). 2-Propen-1-ol, 3-phenyl-: Human health tier II assessment.1-ol, 3-phenyl-: Human health tier II assessment*. [cite: 36]
Sources
- 1. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 3. rawsource.com [rawsource.com]
- 4. rawsource.com [rawsource.com]
- 5. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 12. Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03540E [pubs.rsc.org]
- 13. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 3-(Aminomethyl)pyridine(3731-52-0) 1H NMR spectrum [chemicalbook.com]
- 15. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pyridine [webbook.nist.gov]
- 17. chembk.com [chembk.com]
- 18. Neuroprotective Activity of 3-((6-(Phenylethynyl)pyridin-3-yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Neuroprotective Activity of 3‑((6-(Phenylethynyl)pyridin-3-yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 3-[(3-Amino-6-methoxy-2-pyridinyl)oxy]propan-1-ol | C9H14N2O3 | CID 115321107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. 3-(2-Pyridyl)-2-propen-1-ol | C8H9NO | CID 13864855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. ijpsjournal.com [ijpsjournal.com]
- 24. mdpi.com [mdpi.com]
- 25. mdpi.com [mdpi.com]
- 26. Synthesis of β-Pyridyl α-Amino Acids: Conformationally Sensitive Charge Transfer-Based Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 27. chembk.com [chembk.com]
- 28. (2R)-2-[6-[(2S)-4-[(6-amino-3-pyridinyl)sulfonyl]-2-prop-1-ynylpiperazin-1-yl]-3-pyridinyl]-3,3,3-trifluoropropane-1,2-diol | C20H22F3N5O4S | CID 89762388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 29. 3-(6-Amino-purin-9-yl)-non-5-yn-2-ol | C14H19N5O | CID 10754736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 30. (2S)-2-[[9-propan-2-yl-6-[[4-(2-pyridinyl)phenyl]methylamino]-2-purinyl]amino]-1-butanol | C24H29N7O | CID 25211051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 31. Synthesis and Biological Evaluation of O6-Aminoalkyl-Hispidol Analogs as Multifunctional Monoamine Oxidase-B Inhibitors towards Management of Neurodegenerative Diseases [mdpi.com]
- 32. (2E)-3-(6-AMINO-3-PYRIDINYL)-2-PROPENOIC ACID CAS 234098-57-8 ;167837-43-6 Life Science Database - www.reagentdatabase.com [reagentdatabase.com]
- 33. EP2638016B1 - Process for the preparation of 3-(6-amino-pyridin-3yl)-2-acrylic acid derivatives - Google Patents [patents.google.com]
- 34. researchgate.net [researchgate.net]
